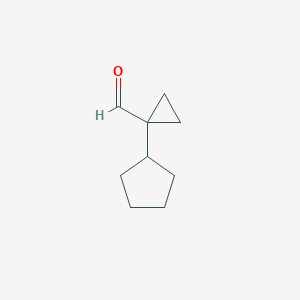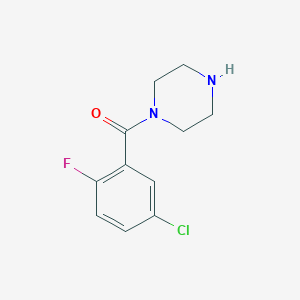
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole is a heterocyclic compound featuring a cyclopropyl group, a difluoromethyl group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole typically involves the cyclopropanation of appropriate precursors followed by the introduction of the difluoromethyl group and the formation of the thiazole ring. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction or the use of diazo compounds.
Introduction of Difluoromethyl Group: This can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions.
Thiazole Ring Formation: The thiazole ring can be formed through cyclization reactions involving appropriate sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the thiazole ring or the difluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the cyclopropyl group.
Applications De Recherche Scientifique
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: It may be used in the synthesis of advanced materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropyl-2-fluoroaniline: Similar in structure but lacks the thiazole ring.
5-Amino-pyrazoles: These compounds also contain nitrogen and sulfur heterocycles and are used in similar applications.
Cyclopropane Derivatives: Compounds with cyclopropyl groups that exhibit similar reactivity and applications.
Uniqueness
5-Cyclopropyl-2-(difluoromethyl)-1,3-thiazole is unique due to the combination of its cyclopropyl group, difluoromethyl group, and thiazole ring. This combination imparts specific electronic and steric properties that make it valuable for various applications, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C7H7F2NS |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
5-cyclopropyl-2-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H7F2NS/c8-6(9)7-10-3-5(11-7)4-1-2-4/h3-4,6H,1-2H2 |
Clé InChI |
KWPJLYDHMWJQSF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(S2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



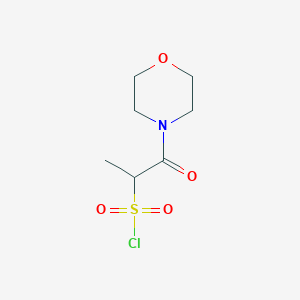
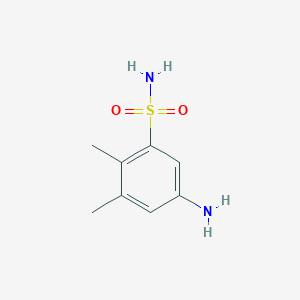

![3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237447.png)
![Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate](/img/structure/B13237448.png)
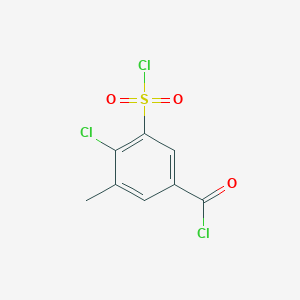

![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237474.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)


